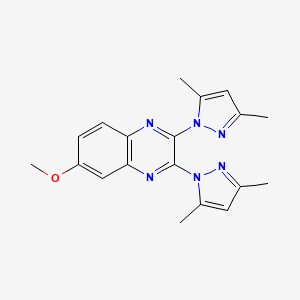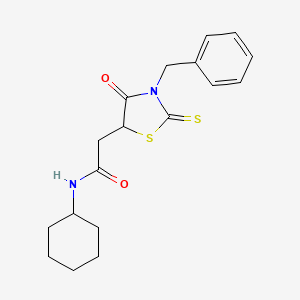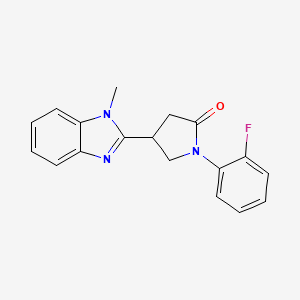![molecular formula C24H22N2O3S B11055452 1-[(4-methylphenyl)sulfonyl]-10b-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B11055452.png)
1-[(4-methylphenyl)sulfonyl]-10b-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methylphenyl)sulfonyl]-10b-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one is a complex organic compound with a unique structure that combines elements of sulfonyl, phenyl, and tetrahydropyrimidoisoindole groups
Preparation Methods
The synthesis of 1-[(4-methylphenyl)sulfonyl]-10b-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one involves multiple steps, including the formation of the pyrimidoisoindole core and the subsequent introduction of the sulfonyl and phenyl groups. The synthetic route typically starts with the preparation of the pyrimidoisoindole core through a cyclization reaction. This is followed by the introduction of the sulfonyl group via sulfonylation and the phenyl group through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimizing these reactions for large-scale synthesis, including the use of specific catalysts and reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-[(4-methylphenyl)sulfonyl]-10b-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or phenyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
1-[(4-methylphenyl)sulfonyl]-10b-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-10b-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
1-[(4-methylphenyl)sulfonyl]-10b-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one can be compared with other similar compounds, such as:
Sulfonyl derivatives: Compounds with similar sulfonyl groups may exhibit comparable chemical reactivity and biological activities.
Phenyl derivatives: Compounds with phenyl groups may share similar physical and chemical properties.
Tetrahydropyrimidoisoindole derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O3S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-10b-phenyl-3,4-dihydro-2H-pyrimido[2,1-a]isoindol-6-one |
InChI |
InChI=1S/C24H22N2O3S/c1-18-12-14-20(15-13-18)30(28,29)26-17-7-16-25-23(27)21-10-5-6-11-22(21)24(25,26)19-8-3-2-4-9-19/h2-6,8-15H,7,16-17H2,1H3 |
InChI Key |
DFKOJKBREONFMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN3C2(C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorobenzyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055374.png)
![10-(4-hydroxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11055386.png)

![3-(4-chlorophenyl)-6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055393.png)
![N-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11055394.png)
![4-[3-(2,5-difluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11055395.png)


![4-(2H-1,3-Benzodioxol-5-yl)-5-[5-(2-methylpropyl)-2H-pyrazol-3-yl]-1,2,4-triazole-3-thiol](/img/structure/B11055404.png)
![3-(2,6-dichlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055419.png)
![7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11055420.png)
![2-(4-Bromophenyl)pyrido[2,3-b]pyrazine](/img/structure/B11055423.png)
![2-bromo-4a-methyl-9-oxo-4a,5,6,7-tetrahydro-7a,4-(epiminomethano)cyclopenta[b]pyridine-3,4(1H)-dicarbonitrile](/img/structure/B11055426.png)
![4-Chloro-2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B11055444.png)
